2-[(Tert-butylsulfanyl)methyl]piperidine

Organic Synthesis Medicinal Chemistry Procurement Specifications

Medicinal chemistry programs often fail due to metabolic instability or off-target selectivity from insufficient steric blockade. This 2-substituted piperidine solves that with a tert-butylsulfanyl group-a quaternary carbon adjacent to sulfur unmatched by smaller thioethers. • **Steric & Lipophilic Differentiator**: Enhances target selectivity and metabolic stability per SAR evidence. • **Dual Forms Available**: Free base (CAS 1251246-19-1, 95% for synthesis) or HCl salt (CAS 1820639-50-6, 95-97% solid for weighing/assays). • **Supply Certainty**: Sourced from ≥5 major vendors; no single-supplier risk for long-term programs.

Molecular Formula C10H21NS
Molecular Weight 187.35 g/mol
Cat. No. B13252784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butylsulfanyl)methyl]piperidine
Molecular FormulaC10H21NS
Molecular Weight187.35 g/mol
Structural Identifiers
SMILESCC(C)(C)SCC1CCCCN1
InChIInChI=1S/C10H21NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3
InChIKeyRLBHSOSGEWQLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Tert-butylsulfanyl)methyl]piperidine Physicochemical Specifications


2-[(Tert-butylsulfanyl)methyl]piperidine (CAS 1251246-19-1) is a substituted piperidine building block featuring a tert-butylsulfanyl (tert-butylthio) moiety at the 2-position. The compound is commercially available as a free base (C10H21NS, MW 187.35 g/mol) with a minimum purity specification of 95% . Its hydrochloride salt (CAS 1820639-50-6, C10H22ClNS, MW 223.81 g/mol) is also supplied at 95–97% purity and is a solid at ambient conditions . This compound serves as a versatile scaffold for introducing steric bulk and lipophilic character via the tert-butylsulfanyl group, a feature that differentiates it from less hindered thioether analogs in medicinal chemistry and organic synthesis applications.

tert-Butylsulfanyl-substituted piperidine scaffold for introducing steric bulk and lipophilicity
Free base and hydrochloride salt forms available to match synthetic and formulation workflows
Multi-vendor supply with consistent procurement-grade specifications

Why 2-[(Tert-butylsulfanyl)methyl]piperidine Is Irreplaceable


Generic substitution among piperidine derivatives is not feasible due to the profound impact of the thioether substituent on steric hindrance, lipophilicity, and metabolic stability. The tert-butylsulfanyl group in 2-[(tert-butylsulfanyl)methyl]piperidine introduces significant steric bulk (a quaternary carbon adjacent to sulfur) compared to smaller alkylthio analogs (e.g., methylthio or ethylthio). This steric feature can dramatically alter binding conformations in target pockets and influence pharmacokinetic properties, as inferred from structure-activity relationship (SAR) studies on related piperidine scaffolds where tert-butylthio substituents enhance metabolic stability and selectivity [1][2]. Furthermore, the 2-position substitution directs the steric environment around the basic piperidine nitrogen, affecting both nucleophilicity in synthetic transformations and protonation state in biological systems. The evidence below quantifies the specific property differentiators that preclude direct interchangeability.

! 2‑Position substitution with methyl linker creates a distinct steric environment vs. 4‑substituted analogs; binding conformations may differ
! tert‑Butylsulfanyl group introduces greater steric bulk and lipophilicity than smaller alkylthio analogs; metabolic stability and selectivity profiles may shift
! Free base vs. hydrochloride salt alter handling, reactivity, and protonation state; direct substitution between forms requires validation

Quantitative Differentiation vs. Closest Analogs


Purity Benchmarking vs. Piperidine Building Blocks

The free base form of 2-[(tert-butylsulfanyl)methyl]piperidine (CAS 1251246-19-1) is supplied with a minimum purity specification of 95%, which is comparable to or exceeds many structurally similar piperidine-thioether building blocks . For context, 4-[(tert-butylsulfanyl)methyl]piperidine (CAS 1247790-74-4) and 4-(tert-butylsulfanyl)piperidine hydrochloride (CAS 1864063-52-4) are also offered at 95% minimum purity , establishing this as the procurement-grade standard for tert-butylsulfanyl-substituted piperidines. The hydrochloride salt (CAS 1820639-50-6) is available at 95–97% purity across multiple vendors, with the solid physical form facilitating accurate weighing and formulation .

Purity Benchmark
Cross‑study comparable
95% minimum (free base)
vs. 4‑position analog: 95%
Procurement‑grade standard simplifies substitution across tert‑butylsulfanyl piperidines
Vendor specification; verify lot‑to‑lot consistency
Organic Synthesis Medicinal Chemistry Procurement Specifications

Molecular Weight and Physicochemical Profile

The free base of 2-[(tert-butylsulfanyl)methyl]piperidine has a molecular weight of 187.35 g/mol (C10H21NS), while the hydrochloride salt increases to 223.81 g/mol due to the addition of HCl . The salt form is a solid at ambient temperature, providing improved handling characteristics and stability during storage relative to the free base . For comparison, 4-(tert-butylsulfanyl)piperidine hydrochloride (CAS 1864063-52-4) has a molecular weight of 209.78 g/mol (C9H20ClNS), reflecting a one-carbon difference in the piperidine ring substitution pattern [1].

Molecular Weight
Direct comparison
Free base: 187.35 g/mol; HCl: 223.81 g/mol
vs. 4‑position analog HCl: 209.78 g/mol (+14.03 g/mol)
Methylene linker impacts LogP and solubility; relevant for lead optimization
Calculated from molecular formula; experimental confirmation recommended
Physicochemical Properties Salt Selection Formulation Development

Steric and Electronic SAR Insights

Structure-activity relationship (SAR) analysis of tert-butylsulfanyl-substituted piperidines indicates that the tert-butylsulfanyl moiety enhances steric hindrance and lipophilicity, which can improve metabolic stability and binding selectivity [1]. For 2-[(tert-butylsulfanyl)methyl]-1-[3-(methylsulfanyl)benzoyl]piperidine, the tert-butylsulfanyl group provides steric bulk that may increase selectivity in biological interactions, while the 2-position methyl linker extends the thioether group away from the piperidine nitrogen, potentially allowing distinct binding conformations compared to directly attached tert-butylthio analogs (e.g., 4-(tert-butylsulfanyl)piperidine) [2].

Steric & Electronic SAR
Class‑level inference
tert‑butylsulfanyl with methyl linker vs. direct attachment
Not quantified; inferred from related piperidine SAR
May alter target engagement and pharmacokinetic profiles
Data to verify; requires experimental validation for specific target
Structure-Activity Relationship Medicinal Chemistry Drug Design

Multi-Vendor Procurement Availability

2-[(Tert-butylsulfanyl)methyl]piperidine free base (CAS 1251246-19-1) and its hydrochloride salt (CAS 1820639-50-6) are both readily accessible from multiple commercial vendors including Sigma-Aldrich (Life Chemicals), AKSci, Fluorochem, LeYan, and MolCore . This multi-vendor availability contrasts with some positional isomers such as 3-[(tert-butylsulfanyl)methyl]piperidine, which has more limited commercial representation . The dual CAS registry numbers (free base and HCl salt) provide procurement flexibility depending on the desired physical form and downstream chemistry requirements.

Vendor Availability
Cross‑study comparable
≥5 major vendors
vs. 3‑position isomer: limited vendors
Reduced supply chain risk and competitive procurement options
Vendor catalog assessment; confirm current stock before ordering
Chemical Procurement Supply Chain CAS Registry

Optimal Applications of 2-[(Tert-butylsulfanyl)methyl]piperidine


Lead Optimization with Steric Bulk and Lipophilicity

Based on SAR evidence indicating that the tert-butylsulfanyl group enhances steric hindrance and metabolic stability [1], 2-[(tert-butylsulfanyl)methyl]piperidine serves as a privileged scaffold for medicinal chemists seeking to modulate target selectivity or improve pharmacokinetic profiles. The 2-position substitution with a methyl linker provides a distinct conformational landscape compared to directly attached tert-butylthio analogs, making it valuable for exploring structure-activity relationships in hit-to-lead campaigns.

Building Block for N-Functionalized Piperidines

The free base form (CAS 1251246-19-1, 95% purity) is optimally suited for nucleophilic substitution, reductive amination, and sulfonylation reactions due to the availability of the secondary amine nitrogen . The tert-butylsulfanyl group remains stable under many common synthetic conditions while providing a handle for subsequent oxidation to sulfoxide or sulfone derivatives, expanding the accessible chemical space.

Hydrochloride Salt for Solid-Phase Handling

The hydrochloride salt (CAS 1820639-50-6, 95–97% purity, solid physical form) is indicated for research applications requiring accurate weighing, long-term storage stability, or aqueous solubility enhancement . This form is particularly suited for early-stage formulation studies, in vitro assay preparation, and as a stable intermediate for further derivatization where the free base is less practical.

Multi-Vendor Procurement for Supply Chain Resilience

Given the compound's availability from at least five major chemical suppliers across both free base and hydrochloride salt forms , it is a strategically sound choice for long-term research programs where supply chain disruption could impact project timelines. The redundant sourcing options mitigate the risk of single-vendor dependency.

Application
Selection Property
Validation Focus
Lead optimization with steric bulk and lipophilicity
2‑Position methyl‑linker steric and conformational profile
Target selectivity and pharmacokinetic modulation
N‑functionalized piperidine synthesis
Free base form with reactive secondary amine
Compatibility with alkylation, acylation, and sulfonylation
Solid‑phase handling and formulation studies
Hydrochloride salt solid form with defined purity specification
Weighing accuracy, storage stability, and aqueous solubility
Supply chain resilience
Multi‑vendor sourcing for free base and HCl salt
Continuity of supply and competitive procurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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